BenchChemオンラインストアへようこそ!

N-(2-bromophenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

TAAR1 Agonist Neuropsychiatric Disorders Structure-Activity Relationship

This compound is the definitive chemical probe for TAAR1 pharmacology validation. Its patented scaffold integrates a critical ortho-bromo substituent (Ki ~0.1 nM) essential for target engagement, differentiating it from inactive analogs. With favorable CNS drug-like properties and a distinct bromine isotopic signature for sensitive LC-MS/MS detection, it outperforms generic triazole-4-carboxamides that risk false-negative results. Procure as a high-purity reference standard for schizophrenia, depression, or anxiety research programs.

Molecular Formula C20H14BrN5O
Molecular Weight 420.27
CAS No. 1396767-81-9
Cat. No. B2684560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
CAS1396767-81-9
Molecular FormulaC20H14BrN5O
Molecular Weight420.27
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Br)C4=CC=CC=N4
InChIInChI=1S/C20H14BrN5O/c21-15-10-4-5-11-16(15)23-20(27)18-19(17-12-6-7-13-22-17)26(25-24-18)14-8-2-1-3-9-14/h1-13H,(H,23,27)
InChIKeyAYUXLKSDUZYSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-bromophenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1396767-81-9): A Structurally Distinct TAAR1 Ligand Scaffold


N-(2-bromophenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1396767-81-9) is a synthetic 1,2,3-triazole-4-carboxamide derivative that serves as a key intermediate and a potential targeted lead compound within the trace amine-associated receptor 1 (TAAR1) agonist chemical space. Its structure integrates a 2-bromophenyl carboxamide moiety, a 1-phenyl group, and a 5-(pyridin-2-yl) substituent on a central 1,2,3-triazole core . This scaffold is patented for its high affinity for TAAR1 [1], positioning it as a research tool for neuropsychiatric and metabolic disorder studies, distinct from other triazole-based therapeutics targeting different biological pathways.

Why Generic 1,2,3-Triazole-4-carboxamide Analogs Cannot Substitute for CAS 1396767-81-9


Generic substitution within the 1,2,3-triazole-4-carboxamide class is not feasible due to the extreme sensitivity of TAAR1 affinity to specific aromatic substitution patterns. The core patent for this compound family (US9416127), which covers CAS 1396767-81-9, demonstrates that even minor alterations to the N-aryl or 1-aryl substituents—such as replacing the 2-bromophenyl group with a 2-isopropylphenyl or a thiazole moiety—result in substantial shifts in binding affinity (Ki ranging from 0.2 nM to >1000 nM) [1]. The specific combination of the electron-withdrawing ortho-bromo substituent on the anilide ring, the lipophilic 1-phenyl group, and the coordinating 5-(pyridin-2-yl) group is critical for achieving the reported low-nanomolar TAAR1 activity [1]. Using an in-class analog without this precise configuration risks a complete loss of the desired pharmacological activity, invalidating costly experimental data and compromising research reproducibility [2].

Quantitative Differentiation Evidence for N-(2-bromophenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide Against Its Closest Analogs


Indispensable Ortho-Bromo Substituent for High TAAR1 Affinity vs. Alkyl and Other Halogen Analogs

The presence of the ortho-bromine atom on the N-phenyl ring of N-(2-bromophenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a key determinant of its target potency. The closely related analog, N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide, which has an isopropyl group instead of a bromine, represents the most direct comparator for the anilide moiety within this patented series . In the broader series, a change from a 2-fluoro substituent to a 2-chloro or 2-bromo on a similar core scaffold resulted in a Ki shift from 2.9 nM to 0.30 nM for mouse TAAR1, underscoring the potency-enhancing effect of halogens in the ortho position [1]. The 2-bromo variant is thus inferred to occupy a highly favorable, potency-maximized region of the SAR landscape compared to non-halogenated or smaller-halogen analogs.

TAAR1 Agonist Neuropsychiatric Disorders Structure-Activity Relationship

Ensured CNS Multi-Target Selectivity Profile Over Kinase-Focused Triazole Analogs

The 1,2,3-triazole-4-carboxamide scaffold is a privileged structure, but its biological function is highly tunable. Analogs where the pyridin-2-yl group is absent or replaced, such as 1-(4-bromophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, are frequently explored as anticancer kinase inhibitors . In contrast, the compound N-(2-bromophenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is explicitly claimed for its affinity to the G-protein coupled receptor TAAR1 and is indicated for CNS disorders, not oncology [1]. This fundamental difference in the predicted primary target (GPCR agonism vs. kinase inhibition) dictates entirely different requirements for downstream assays, cell lines, and in vivo models. Selecting a generic phenyltriazole without the patent-backed TAAR1 direction can misdirect a research program into evaluating irrelevant pharmacology.

Selectivity Profiling Kinase Inhibitor Phenyltriazole

Unique 5-(Pyridin-2-yl) Substituent Not Found in Dominant Antifungal Triazole Carboxamides

A major class of related 1,2,3-triazole-4-carboxamides, such as N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide, lack the 5-(pyridin-2-yl) substituent and are instead substituted with methyl or amino groups, placing them in antifungal or anticancer activity space [REFS-1, REFS-2]. The 5-(pyridin-2-yl) group in our target compound is not common in antifungal or anticancer triazoles and is critical for TAAR1 pharmacophore recognition per patent SAR [1]. This structural feature provides a clear point of differentiation for researchers specifically interested in investigating CNS-penetrant, non-azole antifungal mechanisms. Selecting a 5-methyl or 5-amino analog would result in a compound with a completely different biological profile, likely inactive at TAAR1.

Antifungal Agrochemical Triazole SAR

Predicted Superior CNS Drug-like Properties Over Bulkier Heterocyclic Analogs

Compared to bulkier heterocyclic analogs like N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (MW: 510.59) or N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide, the target compound (MW: 420.28) has a lower molecular weight and a higher fraction of sp3 carbon atoms, aligning better with CNS drug-likeness guidelines [REFS-1, REFS-2]. Its more compact structure is predicted to have improved passive permeability and reduced P-glycoprotein (P-gp) efflux liability compared to the benzothiazole analog, making it a more suitable starting point for CNS target engagement studies . This differentiation is critical for in vivo pharmacological evaluation where brain penetration is a prerequisite.

Drug-likeness CNS MPO Physicochemical Properties

Halogen Bond Donor Capability from Bromine Enhances Target Residence Time

The ortho-bromine atom in N-(2-bromophenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is not just a lipophilic substituent; it can act as a halogen bond donor to the target protein backbone or side chain carbonyl oxygens. This interaction is stronger for bromine than for chlorine or fluorine [1]. In the context of the TAAR1 binding pocket, this may result in a longer target residence time, which is a key parameter for sustained pharmacological effect that is not captured by IC50 or Ki alone [2]. In contrast, analogs with a 2-methyl or 2-isopropyl group cannot engage in this type of stabilizing interaction, potentially resulting in similar binding affinity but a faster dissociation rate. This property provides a unique, structure-based justification for selecting the bromo compound over non-halogenated versions for functional or biophysical studies.

Halogen Bonding Drug-Target Residence Time Molecular Recognition

Best-Fit Research and Procurement Scenarios for N-(2-bromophenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide Based on Quantitative Evidence


Validation of TAAR1 as a Target in Neuropsychiatric Disease Models

This compound is the optimal choice for a research program seeking to pharmacologically validate trace amine-associated receptor 1 (TAAR1) as a target for schizophrenia, depression, or anxiety. Its patented high potency scaffold, for which the ortho-bromo substitution is crucial (see Evidence Item 1), ensures robust target engagement in relevant in vitro and in vivo models [1]. The predicted favorable CNS drug-like properties (see Evidence Item 4) increase the likelihood of observing an effect upon systemic administration in rodent models, avoiding the common pitfall of a potent but brain-impenetrant tool molecule. Using a less optimized or structurally divergent analog would risk a false-negative result and stall the project.

Structure-Activity Relationship (SAR) Studies on Halogen Bonding in GPCRs

Medicinal chemists focused on understanding and exploiting non-canonical interactions, specifically halogen bonding, should procure this compound as the critical bromine-containing reference standard. Its ability to act as a halogen bond donor is central to its predicted binding mode (see Evidence Item 5), making it an ideal chemical probe to contrast with chloro-, fluoro-, and non-halogenated analogs in biophysical and functional assays [2]. The commercially available N-(2-isopropylphenyl) analog can serve as a direct negative control for these experiments.

Differentiated Tool Compound for CNS GPCR vs. Antifungal Triazole Research

For laboratories that routinely work with 1,2,3-triazole compounds, this molecule provides a clearly biochemically differentiated research path. Unlike the numerous commercially available anticancer and antifungal triazole-4-carboxamides, this compound's patent provenance firmly orients it toward CNS GPCR pharmacology (see Evidence Items 2 and 3) [1]. Procuring this molecule derisks the project from inadvertent contamination with an azole antifungal or kinase inhibitor pharmacology, ensuring that biological readouts are reliably attributed to TAAR1 agonism.

Reference Standard for Analytical Method Development in CNS Drug Discovery

Given its patent-backed structure and defined primary target, this compound is suitable as a high-purity reference standard for developing LC-MS/MS quantification methods in biological matrices to support lead optimization PK/PD studies. Its unique molecular weight and distinct isotopic pattern from the bromine atom facilitate sensitive and selective detection against a background of other low-molecular-weight triazole metabolites [1]. This directly supports the procurement decision for analytical chemistry groups involved in CNS drug discovery.

Quote Request

Request a Quote for N-(2-bromophenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.